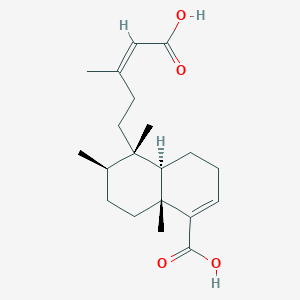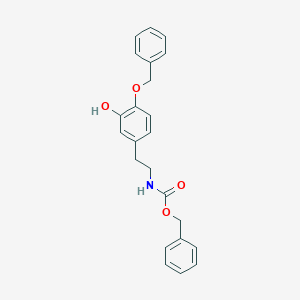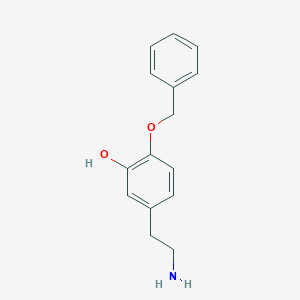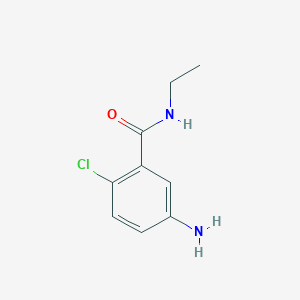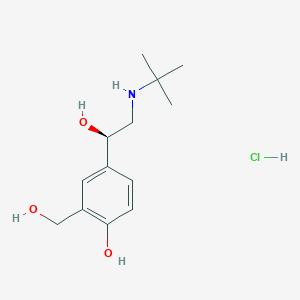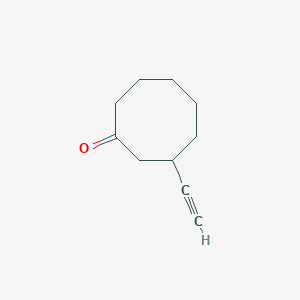
2-OH-benzyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-OH-benzyl is a chemical compound that is commonly used in scientific research. This compound is known for its unique properties, which make it useful in a variety of applications. In
Mécanisme D'action
The mechanism of action of 2-OH-benzyl is not well understood. However, it is believed to act as a nucleophile in organic chemistry reactions. It can also act as a reducing agent in the presence of certain catalysts.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-OH-benzyl. However, it has been shown to have anti-inflammatory properties in animal studies. It has also been shown to have antimicrobial properties against certain bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-OH-benzyl in lab experiments is its availability and low cost. It is also relatively easy to synthesize and purify. However, one of the limitations is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.
Orientations Futures
There are several future directions for the use of 2-OH-benzyl in scientific research. One area of interest is the development of new synthetic routes for the compound. Another area of interest is the investigation of its potential therapeutic applications, particularly in the treatment of inflammatory diseases and infections. Additionally, the use of 2-OH-benzyl in the development of new materials and catalysts is also an area of interest.
Méthodes De Synthèse
The synthesis of 2-OH-benzyl involves the reaction of benzyl chloride with sodium hydroxide in the presence of water. The resulting product is then purified using various techniques such as recrystallization and column chromatography. This method is widely used due to its simplicity and efficiency.
Applications De Recherche Scientifique
2-OH-benzyl has a wide range of scientific research applications. It is commonly used as a starting material for the synthesis of various compounds such as benzyl alcohol, benzyl cyanide, and benzyl acetate. It is also used as a reagent in organic chemistry reactions such as the reduction of ketones and the oxidation of alcohols.
Propriétés
Numéro CAS |
155174-21-3 |
|---|---|
Nom du produit |
2-OH-benzyl |
Formule moléculaire |
C7H7O |
Poids moléculaire |
107.13 g/mol |
InChI |
InChI=1S/C7H7O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H2 |
Clé InChI |
RMAINTGPKFNBDP-UHFFFAOYSA-N |
SMILES |
[CH2]C1=CC=CC=C1O |
SMILES canonique |
[CH2]C1=CC=CC=C1O |
Autres numéros CAS |
155174-21-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





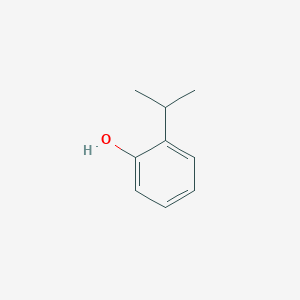
![(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B134264.png)


![Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI)](/img/structure/B134276.png)
